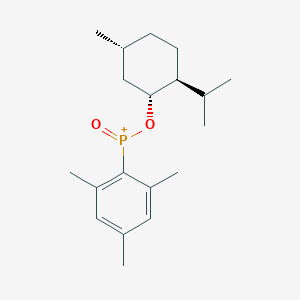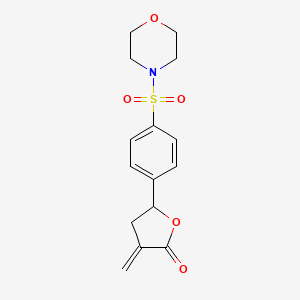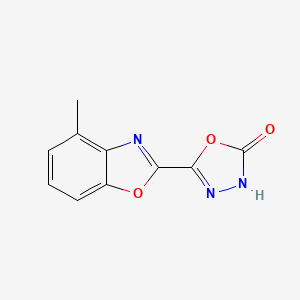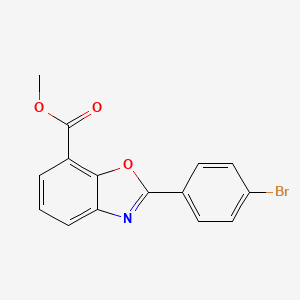![molecular formula C12H6ClNO5 B12903246 5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran CAS No. 89266-67-1](/img/no-structure.png)
5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound is characterized by the presence of a benzofuran ring substituted with a chloro group and a nitrofuran moiety. This unique structure imparts significant biological and chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to further reactions to introduce the benzofuran ring and the chloro substituent.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro compounds.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, substituted benzofurans, and various nitro compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents
Medicine: Its potential therapeutic applications include the treatment of bacterial infections and possibly other diseases due to its bioactive properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran involves its interaction with microbial cells. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components . This leads to the inhibition of bacterial growth and ultimately cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: A well-known nitrofuran derivative used to treat urinary tract infections.
Furazolidone: Another nitrofuran compound used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
| 89266-67-1 | |
Molekularformel |
C12H6ClNO5 |
Molekulargewicht |
279.63 g/mol |
IUPAC-Name |
5-chloro-2-(5-nitrofuran-2-yl)oxy-1-benzofuran |
InChI |
InChI=1S/C12H6ClNO5/c13-8-1-2-9-7(5-8)6-12(17-9)19-11-4-3-10(18-11)14(15)16/h1-6H |
InChI-Schlüssel |
YLHKDUSYKSKQRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)OC3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)






![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)
